N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide
Description
This compound features a coumarin core substituted with a 7-hydroxy, 4-methyl, and 2-oxo group. The acetamide side chain is linked to a 3,4-dimethoxyphenethyl group.
Properties
Molecular Formula |
C22H23NO6 |
|---|---|
Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C22H23NO6/c1-13-16-6-5-15(24)11-19(16)29-22(26)17(13)12-21(25)23-9-8-14-4-7-18(27-2)20(10-14)28-3/h4-7,10-11,24H,8-9,12H2,1-3H3,(H,23,25) |
InChI Key |
GLRSISLZDDNHQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2-(7-Hydroxy-4-Methyl-2-Oxo-2H-Chromen-3-yl)Acetic Acid
This intermediate is synthesized via Pechmann condensation modified for acetic acid sidechain introduction:
Reagents :
-
Resorcinol (or substituted resorcinol derivatives)
-
Ethyl acetoacetate
-
Concentrated sulfuric acid (catalyst)
-
Acetic anhydride (for acetylation)
Procedure :
-
Coumarin ring formation : Resorcinol reacts with ethyl acetoacetate under acidic conditions to form 7-hydroxy-4-methylcoumarin.
-
Acetic acid sidechain introduction : The coumarin undergoes Friedel-Crafts alkylation with chloroacetic acid or subsequent oxidation of a propionyl sidechain.
Key Data :
Amide Coupling with 2-(3,4-Dimethoxyphenyl)Ethylamine
The final step employs carbodiimide-mediated coupling for amide bond formation:
Reagents :
-
2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid
-
2-(3,4-Dimethoxyphenyl)ethylamine
-
EDCI·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
DMAP (4-Dimethylaminopyridine)
-
Anhydrous dichloromethane (solvent)
-
Dissolve the coumarin-acetic acid (0.5 mmol), EDCI·HCl (1.2 eq), and DMAP (0.1 eq) in dichloromethane (35 mL).
-
Cool to 0°C under nitrogen atmosphere.
-
Add 2-(3,4-dimethoxyphenyl)ethylamine (1.1 eq) dropwise.
-
Warm to room temperature and stir for 24 hours.
-
Workup: Wash with 2M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
-
Purify via recrystallization (dichloromethane/ethyl acetate).
Optimization Data :
| Condition | Impact on Yield | Source |
|---|---|---|
| EDCI·HCl vs DCC | 76% vs 58% | |
| Solvent (DCM vs THF) | 76% vs 63% | |
| Reaction Time | 24h optimal |
Alternative Synthetic Approaches
Green Chemistry Modifications
Eco-friendly adaptations include:
-
Solvent replacement : Cyclopentyl methyl ether (CPME) instead of dichloromethane
-
Catalyst : Lipase enzymes for amidation (under investigation)
Analytical Characterization
Critical quality control parameters and spectral data:
-
δ 7.89 (s, 1H, coumarin H-5)
-
δ 6.80–7.10 (m, 3H, aromatic H)
-
δ 4.10 (q, 2H, -OCH₂CH₃)
-
δ 3.72 (s, 6H, -OCH₃)
-
Column: C18, 250 × 4.6 mm
-
Mobile phase: MeCN/H₂O (70:30)
-
Retention time: 8.2 minutes
Challenges and Optimization Opportunities
-
Stereochemical Control : No racemization observed due to absence of chiral centers.
-
Byproduct Formation :
-
Scale-Up Limitations :
Industrial-Scale Considerations
Cost Analysis (Per Kilogram) :
Process Recommendations :
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The phenolic and methoxy groups can be oxidized under strong oxidative conditions.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium ethoxide (NaOEt) or other strong bases in polar aprotic solvents.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenethylamines or chromones.
Scientific Research Applications
Antimicrobial Activity
Several studies have demonstrated that derivatives of coumarins exhibit significant antimicrobial properties. For instance, compounds related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide have shown efficacy against various bacterial strains:
| Compound | Bacterial Strains Tested | Activity Level |
|---|---|---|
| Compound A | Staphylococcus pneumoniae | High |
| Compound B | Pseudomonas aeruginosa | Moderate |
| Compound C | Bacillus subtilis | Low |
These findings suggest that modifications to the coumarin structure can enhance antimicrobial properties, making them potential candidates for developing new antibiotics .
Antioxidant Activity
Research indicates that coumarin derivatives possess antioxidant properties. In vitro assays have shown that this compound can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress. This property is particularly relevant in the context of diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .
Cytotoxicity Studies
Cytotoxicity studies reveal that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The mechanism of action appears to involve apoptosis induction through various pathways, including mitochondrial dysfunction and caspase activation. The IC50 values for different cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 15 |
| HeLa (Cervical) | 20 |
| A549 (Lung) | 25 |
These results underscore the potential of this compound as a lead compound in anticancer drug development .
Case Studies
-
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several coumarin derivatives against clinical isolates of bacteria. The results indicated that those with structural similarities to this compound had superior activity against resistant strains of Staphylococcus aureus. -
Case Study: Antioxidant Properties
In a controlled experiment assessing oxidative stress markers in neuronal cells treated with the compound, significant reductions in reactive oxygen species were observed compared to untreated controls. This suggests a protective effect against neurodegeneration.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide likely involves interaction with various molecular targets, including enzymes and receptors. The phenethylamine moiety may interact with neurotransmitter receptors, while the chromone structure could modulate oxidative stress pathways by scavenging free radicals.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Key Structural Features and Differences
Physicochemical and Pharmacological Inferences
- Lipophilicity : 3,4-Dimethoxyphenethyl and benzyl groups () enhance membrane permeability, critical for central nervous system-targeting drugs .
- Thioxoheterocycles () may confer antioxidant or metal-chelating properties .
Crystallographic and Conformational Analysis
- Crystal Packing : The 3,4-dimethoxyphenethyl group in forms hydrogen-bonded dimers via N–H⋯O interactions, a feature likely shared by the target compound. Such packing could influence solid-state stability .
- Conformational Flexibility : The dihedral angles between aromatic rings in dichlorophenyl acetamides () highlight the impact of substituents on molecular rigidity, which affects binding to biological targets .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a compound of significant interest due to its potential biological activities. This article will delve into the synthesis, biological mechanisms, and therapeutic implications of this compound, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : The process begins with 3,4-dimethoxybenzaldehyde, which is converted into 3,4-dimethoxycinnamic acid.
- Formation of Acetamide : This intermediate is then transformed into the acetamide derivative through a series of chemical reactions involving amidation techniques.
Chemical Structure
The IUPAC name for this compound is N-[(3,4-dimethoxyphenyl)methyl]-3-(7-hydroxy-4-methyl-2-oxochromen-3-yl)propanamide. Its molecular formula is , with a molecular weight of 425.45 g/mol .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activities and receptor interactions, particularly in pathways related to oxidative stress and inflammation. The compound may inhibit pro-inflammatory cytokines and promote anti-inflammatory responses .
Pharmacological Effects
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress-related damage in cells.
- Anti-inflammatory Effects : Studies indicate that it may reduce inflammation by inhibiting the TNFα–TNFR1 signaling pathway, which is crucial in many autoimmune disorders .
- Neuroprotective Properties : Preliminary findings suggest potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
Q & A
Q. Optimization Tips :
- Monitor reaction progress via TLC or HPLC .
- Adjust stoichiometry of bases (e.g., Na₂CO₃) to enhance nucleophilic attack efficiency .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Answer:
- NMR Spectroscopy :
- HPLC : Assess purity (>95%) using C18 columns and UV detection (λ = 254 nm) .
- Mass Spectrometry (ESI/APCI) : Confirm molecular weight (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .
Advanced: How can conformational analysis elucidate the compound’s bioactive conformation?
Answer:
- X-ray Crystallography : Resolve dihedral angles between aromatic rings (e.g., 54.8°–77.5° in analogous compounds), impacting ligand-receptor interactions .
- Molecular Dynamics (MD) Simulations : Model solvation effects and flexibility of the phenethyl-acetamide linker .
- Hydrogen Bonding : Intra- or intermolecular N–H⋯O bonds (e.g., R₂²(10) dimer motifs) stabilize specific conformations .
Advanced: How should researchers design experiments to evaluate the compound’s biological activity and resolve contradictory data?
Answer:
- In Vitro Assays :
- Target Engagement : Use kinase inhibition or receptor-binding assays (IC₅₀ determination) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with dose-response curves .
- Data Contradictions :
Advanced: What computational approaches aid in predicting SAR and metabolic stability?
Answer:
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
- Docking Studies : Map interactions with target proteins (e.g., COX-2 or kinases) using AutoDock Vina .
- ADMET Prediction : Tools like SwissADME predict logP (e.g., ~3.5) and CYP450 metabolism .
Basic: How can stability and solubility be improved for in vivo studies?
Answer:
- Salt Formation : Introduce hydrochloride or sodium salts via acid/base treatment .
- Formulation : Use cyclodextrins or liposomal encapsulation to enhance aqueous solubility .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring .
Advanced: What structural analogs have been explored to establish SAR?
Answer:
| Analog | Modification | Bioactivity Trend | Reference |
|---|---|---|---|
| Methoxy → Cl | Increased lipophilicity | Enhanced cytotoxicity (IC₅₀ ↓ 20%) | |
| 7-OH → OMe | Reduced H-bonding | Lower anti-inflammatory activity | |
| Chromen → Quinoline | Rigid core | Improved kinase inhibition |
Advanced: How to address discrepancies in reported pharmacological data?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
